6-Chloro Substitution Confers ~2- to 4-Fold Enhanced nAChR Binding Affinity Relative to Parent (S)-Nicotine
The 6-chloro substituent present in (S)-6-chloro-5-iodonicotine is associated with significantly enhanced binding affinity at α4β2 nAChRs. In direct radioligand competition assays using [³H]nicotine at rat brain membranes, (±)-6-chloronicotine exhibited a Ki of 0.63 nM compared with (–)-nicotine's Ki of 2.4 nM, representing a 3.8-fold affinity increase [1]. An independent study similarly reported 6-chloronicotine Ki = 0.6 nM versus nicotine Ki = 1.5 nM, a 2.5-fold improvement [2]. The SAR study of 15 6-substituted nicotine analogs demonstrated that lipophilic substituents at the pyridine 6-position significantly enhance nAChR affinity, with Ki values spanning 0.45 to >10,000 nM and a quantitative QSAR model (r = 0.970) incorporating substituent lipophilicity (π) and molar volume (Δ MOL VOL) [1]. While direct Ki data for the 5-iodo-6-chloro combination are not published, the 6-chloro group's affinity-enhancing effect is a robust class-level feature of 6-halo nicotine analogs.
| Evidence Dimension | Binding affinity (Ki) at α4β2 nAChR labeled with [³H]nicotine |
|---|---|
| Target Compound Data | Ki not individually determined for (S)-6-Chloro-5-iodonicotine; inferred from 6-chloro congener class SAR |
| Comparator Or Baseline | (±)-6-Chloronicotine Ki = 0.63 nM; (–)-Nicotine Ki = 2.4 nM [1]; 6-Chloronicotine Ki = 0.6 nM vs. Nicotine Ki = 1.5 nM [2] |
| Quantified Difference | 2.5- to 3.8-fold lower Ki (higher affinity) for 6-chloro-substituted analogs vs. parent nicotine |
| Conditions | Rat brain membrane [³H]nicotine competition binding assay; recombinant α4β2 nAChR [1]; [³H]nicotine-labeled rat cortical receptors [2] |
Why This Matters
The 6-chloro substituent consistently delivers a multi-fold affinity advantage at nAChRs, which is critical for researchers selecting probe molecules where receptor engagement potency directly determines assay sensitivity and target occupancy fidelity.
- [1] Dukat M, Damaj MI, Young R, Glennon RA. Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry, 1999; 34(5): 347-358. (Reports Ki for (±)-6-chloronicotine = 0.63 nM, (–)-nicotine = 2.4 nM; QSAR r = 0.970, n = 15). View Source
- [2] Dukat M, Damaj MI, Glassco W, Dumas D, May EL, Martin BR, Glennon RA. Epibatidine: a novel nicotinic receptor agonist. In: Effects of Nicotine on Biological Systems II. Birkhäuser Basel, 1994; pp 197-201. (Reports 6-chloronicotine Ki = 0.6 nM, nicotine Ki = 1.5 nM). View Source
